5-Methoxy-2-oxo-2H-1-benzopyran-6-carboxylic acid
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Overview
Description
5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields. This compound has a molecular formula of C11H8O5 and a molecular weight of 220.18 g/mol . Coumarins, including 5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid, are widely studied for their potential therapeutic properties and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde derivatives with malonic acid or its esters in the presence of a catalyst such as piperidine . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or acetic acid.
Industrial Production Methods
Industrial production of 5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at specific positions on the coumarin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex coumarin derivatives.
Industry: It is used in the development of fluorescent probes and dyes for various industrial applications.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as monoamine oxidase and cyclooxygenase, leading to its anti-inflammatory and antioxidant effects . Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- Coumarin-3-carboxylic acid
- Chromone-3-carboxylic acid
- Umbelliferone
- 7-Hydroxycoumarin-3-carboxylic acid
Uniqueness
5-Methoxy-2-oxo-2H-chromene-6-carboxylic acid is unique due to its specific methoxy substitution at the 5-position, which imparts distinct chemical and biological properties. This substitution enhances its antioxidant activity and makes it a valuable compound for developing therapeutic agents and industrial applications .
Properties
CAS No. |
65043-07-4 |
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Molecular Formula |
C11H8O5 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
5-methoxy-2-oxochromene-6-carboxylic acid |
InChI |
InChI=1S/C11H8O5/c1-15-10-6-3-5-9(12)16-8(6)4-2-7(10)11(13)14/h2-5H,1H3,(H,13,14) |
InChI Key |
CDCLCSKPYFHCOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=CC(=O)O2)C(=O)O |
Origin of Product |
United States |
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